

DREADD-Assisted Metabolic Mapping (DREAMM) with JHU37152: Application Notes and Protocols

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Compound of Interest		
Compound Name:	JHU37152	
Cat. No.:	B8140551	Get Quote

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Introduction

DREADD-Assisted Metabolic Mapping (DREAMM) is a powerful chemogenetic technique used to investigate the whole-brain metabolic consequences of activating or inhibiting specific neural populations. This method combines the precision of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) with the quantitative capabilities of positron emission tomography (PET) imaging using the glucose analog 18F-fluorodeoxyglucose ([18F]FDG). By expressing DREADDs in a cell-type-specific manner and then systemically administering a potent and selective DREADD agonist, researchers can map the functional neural circuits modulated by the targeted cell population.

JHU37152 is a novel, potent, and brain-penetrant DREADD agonist with high affinity for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs. Its favorable pharmacokinetic profile and high in vivo potency make it an ideal tool for DREAMM studies, allowing for robust and selective activation of DREADDs with minimal off-target effects.[1][2] This document provides detailed application notes and protocols for conducting DREAMM experiments using **JHU37152**.

Data Presentation



The following tables summarize the key properties of **JHU37152** and provide representative quantitative data from DREAMM studies.

Table 1: In Vitro and In Vivo Properties of JHU37152

Parameter	Value	DREADD Subtype	Species/Syste m	Reference
Ki (nM)	1.8	hM3Dq	Mouse brain sections	[1]
8.7	hM4Di	Mouse brain sections	[1]	
EC50 (nM)	5	hM3Dq	HEK-293 cells	[1]
0.5	hM4Di	HEK-293 cells	[1]	
In Vivo Dosing Range (mg/kg, i.p.)	0.01 - 1	hM3Dq / hM4Di	Mice	[1]
0.01 - 0.3	hM3Dq	Rats	[1]	
Brain Penetrance	High	N/A	Mice, Rats, Non- human primates	[1][2]

Table 2: Representative Quantitative [18F]FDG-PET Data from DREAMM Study in D1-hM3Dq and D1-hM4Di Mice

Data derived from studies using JHU37160, a structurally and functionally similar potent DREADD agonist.



Brain Region	% Change in Glucose Metabolism (vs. Vehicle) - D1-hM3Dq Activation	% Change in Glucose Metabolism (vs. Vehicle) - D1-hM4Di Activation
Motor Cortex	1	↓
Striatum	1	↓
Thalamus	1	↓
Globus Pallidus	↓	Ť
Substantia Nigra	↓	†
Cerebellum	↔	↔

Note: ↑ indicates a significant increase, ↓ indicates a significant decrease, and ↔ indicates no significant change. The precise percentage change can vary based on the specific experimental conditions and data analysis methods.

Signaling Pathways and Experimental Workflow

Signaling Pathways

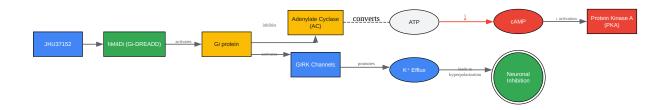
The activation of hM3Dq and hM4Di DREADDs by **JHU37152** initiates distinct intracellular signaling cascades, leading to either neuronal activation or inhibition.



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hM3Dq (Gq) Signaling Pathway





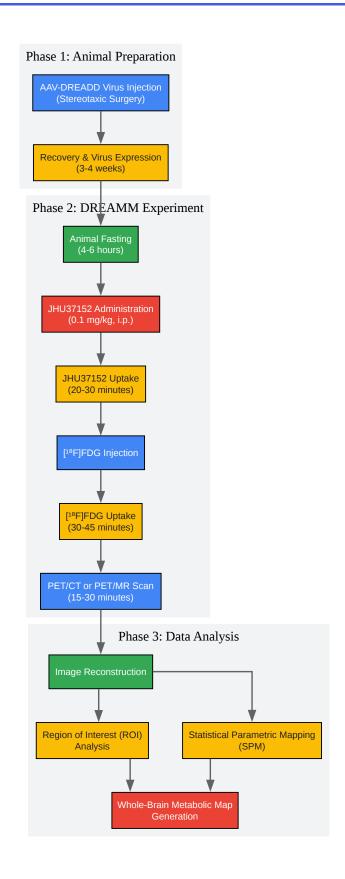
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hM4Di (Gi) Signaling Pathway

Experimental Workflow

The DREAMM experimental workflow involves several key stages, from virus injection to PET data analysis.





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DREAMM Experimental Workflow



Experimental Protocols

Protocol 1: Stereotaxic AAV-DREADD Virus Injection

This protocol describes the procedure for delivering adeno-associated viral (AAV) vectors encoding DREADDs into a specific brain region of a mouse.

Materials:

- AAV vector encoding hM3Dq or hM4Di (e.g., AAV-hSyn-DIO-hM3Dq-mCherry)
- Anesthetic (e.g., isoflurane)
- Stereotaxic apparatus
- Microinjection pump and syringe (e.g., Hamilton syringe)
- · Drill with fine burr bits
- Surgical tools (scalpel, forceps, etc.)
- Analgesics and antibiotics
- Heating pad

Procedure:

- Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).
- Secure the mouse in the stereotaxic frame.
- Apply ophthalmic ointment to the eyes to prevent drying.
- Shave the fur on the head and clean the surgical area with an antiseptic solution.
- Make a midline incision on the scalp to expose the skull.
- · Identify the bregma and lambda landmarks.



- Determine the stereotaxic coordinates for the target brain region.
- Drill a small burr hole through the skull at the target coordinates.
- Lower the injection needle to the desired depth.
- Infuse the AAV vector at a slow rate (e.g., 100 nL/min) for a total volume of 300-500 nL.
- Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
- Slowly retract the needle.
- Suture the incision and apply a topical antibiotic.
- Administer post-operative analgesics and monitor the animal during recovery on a heating pad.
- Allow 3-4 weeks for optimal DREADD expression before proceeding with the DREAMM experiment.

Protocol 2: DREAMM Experiment with JHU37152 and [18F]FDG-PET

This protocol outlines the steps for performing the metabolic mapping experiment following DREADD activation.

Materials:

- DREADD-expressing mouse
- JHU37152 solution (dissolved in saline or DMSO/saline)
- [18F]FDG
- PET/CT or PET/MR scanner
- Animal handling equipment (restrainers, etc.)
- Glucose meter



Procedure:

- Fasting: Fast the mouse for 4-6 hours prior to the experiment to reduce background glucose levels. Water should be available ad libitum.
- Baseline (Optional): A baseline [18F]FDG-PET scan can be performed on a separate day with a vehicle injection instead of **JHU37152** to serve as a within-subject control.
- JHU37152 Administration: Administer JHU37152 via intraperitoneal (i.p.) injection at a dose
 of 0.1 mg/kg.
- **JHU37152** Uptake: Place the animal in a quiet, dimly lit environment for a 20-30 minute uptake period to allow for DREADD activation.
- [18F]FDG Injection: Administer [18F]FDG (e.g., 200-300 μCi) via tail vein or i.p. injection.
- [18F]FDG Uptake: Allow a 30-45 minute uptake period in the same quiet environment. This period should be consistent across all animals.
- Anesthesia and Positioning: Anesthetize the mouse with isoflurane and position it on the scanner bed.
- PET Scan: Perform a static PET scan for 15-30 minutes. A CT or MR scan can be acquired for anatomical co-registration.
- Image Reconstruction and Analysis:
 - Reconstruct the PET images with appropriate corrections (attenuation, scatter, decay).
 - Co-register the PET images to a standard mouse brain atlas or the anatomical scan.
 - Perform quantitative analysis using either a region of interest (ROI) approach to measure standardized uptake values (SUV) in specific brain regions or a voxel-wise statistical parametric mapping (SPM) analysis to identify significant changes in glucose metabolism across the entire brain.
 - Compare the [18F]FDG uptake in the JHU37152-treated group to the vehicle-treated control group to generate metabolic maps.



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References

- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys -PubMed [pubmed.ncbi.nlm.nih.gov]
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